molecular formula C12H16O B1616532 3-Phenylcyclohexanol CAS No. 49673-74-7

3-Phenylcyclohexanol

Cat. No. B1616532
CAS RN: 49673-74-7
M. Wt: 176.25 g/mol
InChI Key: YXBPBFIAVFWQMT-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanol is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied extensively for its potential applications in various fields, including medicine, chemistry, and materials science.

Scientific Research Applications

1. Analytical Characterization and Biological Matrix Analysis

3-Phenylcyclohexanol and its derivatives have been a subject of study in analytical toxicology. For instance, the analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals," were characterized by various spectroscopy methods, and a method for their determination in biological matrices like blood, urine, and vitreous humor was developed using techniques like HPLC and mass spectrometry (De Paoli et al., 2013).

2. Synthetic Applications in Organic Chemistry

3-Phenylcyclohexanol derivatives have been utilized in synthetic organic chemistry. For example, the synthesis of specific 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one, a β-functionalised Michael acceptor, involved the use of cyclohexanone and phenylcyclohexanol derivatives in annelation reactions (Fleming et al., 1992).

3. Pharmacological Research and Drug Design

3-Phenylcyclohexanol has been a key structural component in pharmacological research. One study reported the synthesis of non-classical bicyclic cannabinoids, where 3-phenylcyclohexanols were prepared and demonstrated effective analgesic activity in preliminary tests, representing a new class of potentially potent non-opiate analgesics (Baek et al., 1999).

4. Material Science and Structural Analysis

3-Phenylcyclohexanol derivatives have also been used in material science and structural analysis. Research focusing on chalcone structures based on cyclohexanone cores utilized these compounds to study their molecular structures and electronic properties using computational studies and spectroscopic techniques (Lotfy et al., 2019).

properties

IUPAC Name

3-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPBFIAVFWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306267
Record name 3-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclohexanol

CAS RN

49673-74-7
Record name NSC174840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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